molecular formula C17H18BrNO B186136 3-bromo-N-(4-phenylbutyl)benzamide CAS No. 333396-16-0

3-bromo-N-(4-phenylbutyl)benzamide

Cat. No.: B186136
CAS No.: 333396-16-0
M. Wt: 332.2 g/mol
InChI Key: CMRFUBZKCBYNRV-UHFFFAOYSA-N
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Description

3-Bromo-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C17H18BrNO It is a benzamide derivative, characterized by the presence of a bromine atom at the 3-position of the benzene ring and a 4-phenylbutyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-phenylbutyl)benzamide typically involves the bromination of N-(4-phenylbutyl)benzamide. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylbutyl group can be oxidized to introduce functional groups such as carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N-(4-phenylbutyl)benzylamine.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-N-(4-phenylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylbutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-pentylbenzamide: Similar structure but with a pentyl group instead of a phenylbutyl group.

    4-Bromobenzamide: Lacks the phenylbutyl group, making it less complex.

    N-(4-phenylbutyl)benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.

Uniqueness

3-Bromo-N-(4-phenylbutyl)benzamide is unique due to the combination of the bromine atom and the phenylbutyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

3-bromo-N-(4-phenylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRFUBZKCBYNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366082
Record name 3-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333396-16-0
Record name 3-bromo-N-(4-phenylbutyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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